
2-(Bromomethyl)-2-ethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-2-ethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and an ethyl group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-ethyloxane typically involves the bromination of 2-ethyloxane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality and yield. The use of advanced reactors and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-2-ethyloxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted oxanes.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl-ethyloxane, while oxidation with potassium permanganate could produce a hydroxymethyl-ethyloxane.
Scientific Research Applications
2-(Bromomethyl)-2-ethyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment of the bromomethyl group.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-ethyloxane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, facilitating the modification of molecular structures. This reactivity is exploited in the synthesis of complex organic compounds and in the modification of biomolecules .
Comparison with Similar Compounds
2-(Bromomethyl)benzophenone: This compound also contains a bromomethyl group but is attached to a benzophenone structure, making it more aromatic and less flexible compared to 2-(Bromomethyl)-2-ethyloxane.
Ethyl 2-(bromomethyl)acrylate: This compound features a bromomethyl group attached to an acrylate ester, which introduces different reactivity patterns due to the presence of the ester group.
2-Bromomethyl-1,3-dioxolane: Similar to this compound, this compound contains a bromomethyl group but is part of a dioxolane ring, which affects its chemical behavior.
Uniqueness: this compound is unique due to its combination of a bromomethyl group and an ethyl group on an oxane ring. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethyloxane |
InChI |
InChI=1S/C8H15BrO/c1-2-8(7-9)5-3-4-6-10-8/h2-7H2,1H3 |
InChI Key |
DYKDPXRVZFKPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



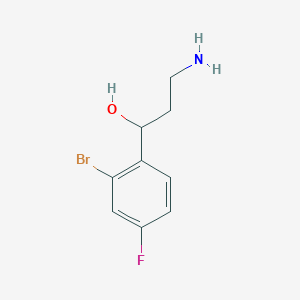

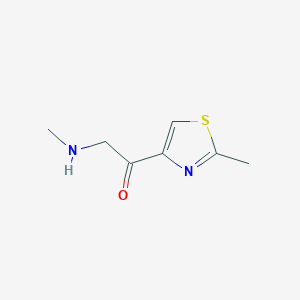
![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
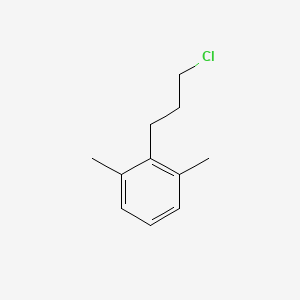
![tert-butyl N-[4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13161350.png)
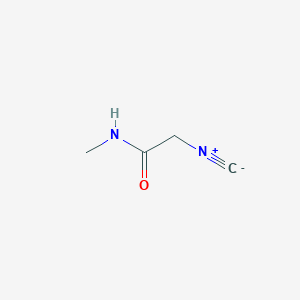
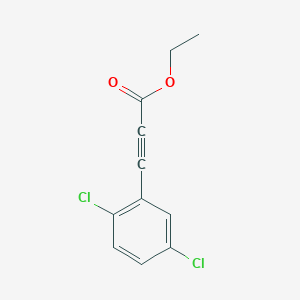
![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
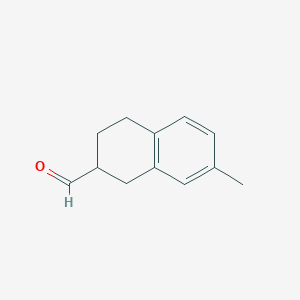
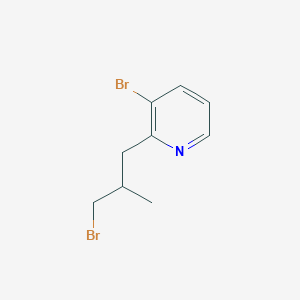
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)
